(Z)-9-Tetradecen-1-ol
CAS No.: 35153-15-2
Cat. No.: VC20749957
Molecular Formula: C14H28O
Molecular Weight: 212.37 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 35153-15-2 | 
|---|---|
| Molecular Formula | C14H28O | 
| Molecular Weight | 212.37 g/mol | 
| IUPAC Name | (Z)-tetradec-9-en-1-ol | 
| Standard InChI | InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | 
| Standard InChI Key | GSAAJQNJNPBBSX-WAYWQWQTSA-N | 
| Isomeric SMILES | CCCC/C=C\CCCCCCCCO | 
| SMILES | CCCCC=CCCCCCCCCO | 
| Canonical SMILES | CCCCC=CCCCCCCCCO | 
Introduction
(Z)-9-Tetradecen-1-ol is a mono-unsaturated fatty alcohol with a 14-carbon chain and a cis double bond at the 9th position. It serves as a key intermediate in pheromone biosynthesis and has applications in entomological research. Below is a structured analysis of its properties, identifiers, and research relevance.
Basic Identifiers
| Property | Value | Sources | 
|---|---|---|
| IUPAC Name | (Z)-tetradec-9-en-1-ol | |
| CAS Registry Number | 35153-15-2 | |
| Molecular Formula | C₁₄H₂₈O | |
| Molecular Weight | 212.37 g/mol | |
| Lipid Maps ID | LMFA07010553 | |
| EC Number | 260-063-7 | 
Synonyms
- 
Myristoleyl alcohol 
- 
cis-9-Tetradecenol 
- 
(9Z)-9-Tetradecen-1-ol 
- 
Δ9-cis-n-Tetradecen-1-ol 
- 
Z-9-Tetradecenyl alcohol 
Structural and Physical Characteristics
Structural Features
- 
Backbone: 14-carbon chain with a hydroxyl group at position 1. 
- 
Double Bond: Cis configuration between carbons 9 and 10. 
Physicochemical Data
Research Applications
Role in Pheromone Systems
(Z)-9-Tetradecen-1-ol is a precursor or component in pheromone blends for Lepidoptera species:
- 
Derivatives: Its acetate [(Z)-9-tetradecen-1-ol acetate, CAS 16725-53-4] and formate [(Z)-9-tetradecen-1-ol formate, CAS 56218-79-2] esters are bioactive. - 
The acetate derivative acts as a sex pheromone in Spodoptera frugiperda (fall armyworm), synergizing with other compounds for male attraction . 
- 
The formate derivative demonstrated 87% disruption of Heliothis zea (corn earworm) pheromone communication in field trials when released via polyethylene tubing . 
 
- 
Synthetic and Analytical Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume